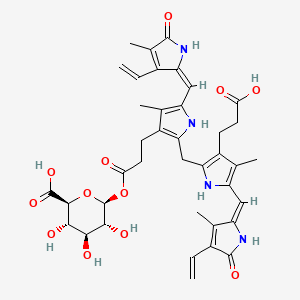

Mono(glucosyluronic acid)bilirubin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mono(glucosyluronic acid)bilirubin is a (glucosyluronic acid)bilirubin. It is a conjugate acid of a this compound(2-).

Wissenschaftliche Forschungsanwendungen

Metabolism and Biochemical Pathways

Mono(glucosyluronic acid)bilirubin is formed through the enzymatic action of UDP-glucuronosyltransferases on bilirubin. This process is crucial for the detoxification and elimination of bilirubin from the body. The formation and metabolism of this compound have been studied extensively:

- Formation Mechanism : Bilirubin is converted to this compound via the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDP-glucuronic acid) catalyzed by microsomal enzymes. This reaction is essential for increasing the solubility of bilirubin, facilitating its excretion in bile .

- Conversion to Diglucuronide : this compound can be further converted to diglucuronide through additional glucuronidation processes, which enhances its excretion efficiency .

Clinical Significance

The clinical implications of this compound are profound, particularly in the context of liver diseases and jaundice:

- Hyperbilirubinemia Management : Elevated levels of unconjugated bilirubin can lead to conditions such as kernicterus in neonates. The administration of therapies that enhance glucuronidation pathways may help manage hyperbilirubinemia effectively .

- Genetic Disorders : Conditions like Gilbert's syndrome and Crigler-Najjar syndrome are characterized by deficiencies in glucuronyl transferases, leading to impaired conversion of bilirubin to its conjugated forms. Understanding the role of this compound in these pathways can inform treatment strategies .

Therapeutic Applications

Research has indicated potential therapeutic uses for this compound:

- Drug Development : Compounds that modulate the activity of UDP-glucuronosyltransferases could be developed to enhance the clearance of bilirubin in patients with liver dysfunction or genetic disorders affecting bilirubin metabolism .

- Diagnostic Marker : The presence and levels of this compound in urine can serve as a diagnostic marker for assessing liver function and the severity of jaundice .

Case Studies

Several case studies illustrate the applications and significance of this compound:

- Case Study on Neonatal Jaundice : In a study involving neonates with jaundice, interventions aimed at enhancing glucuronidation pathways resulted in decreased levels of unconjugated bilirubin and improved clinical outcomes .

- Genetic Studies : Research has identified mutations in the UGT1A1 gene associated with reduced enzyme activity, highlighting the importance of this compound formation in managing genetic predispositions to hyperbilirubinemia .

Q & A

Basic Research Questions

Q. What enzymatic pathways govern the conjugation of bilirubin with glucuronic acid, and how are they experimentally validated?

The conjugation involves UDP-glucuronosyltransferase (UGT1A1), which transfers glucuronic acid from UDP-glucuronic acid (UDPGA) to bilirubin. UDPGA is synthesized via UDP-glucose dehydrogenase. Experimental validation includes:

- Microsomal assays : Isolate liver microsomes to measure UGT1A1 activity using radiolabeled UDPGA and bilirubin .

- Enzyme induction : Administer phenobarbital to upregulate UGT1A1, then quantify mono- and diglucuronide ratios in bile .

Q. What methodologies are used to quantify mono(glucosyluronic acid)bilirubin in biological samples?

- High-performance liquid chromatography (HPLC) : Separate bilirubin conjugates using reverse-phase columns with UV/Vis detection at 450 nm .

- Fluorescence probes : Design polymers with D-glucuronic acid appendages to bind bilirubin; measure quenching via isothermal titration calorimetry (ITC) .

- Standardization : Prepare bilirubin-albumin complexes in human serum to calibrate assays .

Q. How do researchers distinguish mono- and diglucuronidated bilirubin in experimental models?

- Enzymatic dismutation assays : Incubate bilirubin monoglucuronide (BMG) with plasma membrane fractions to detect diglucuronide (BDG) formation via TLC or mass spectrometry .

- pH-dependent solubility : BMG is less soluble in acidic conditions; differential extraction separates it from BDG .

Advanced Research Questions

Q. What molecular interactions between bilirubin and glucuronic acid affect conjugation efficiency, and how are these studied?

- Steric hindrance : Modify glucuronic acid residues in xyloglucan polymers to assess hydrogen bonding with cellulose analogs (e.g., Tamarind XyG studies). Reduced binding suggests uronic acid sidechains disrupt interactions .

- ITC analysis : Quantify exothermic binding between bilirubin and glucuronic acid-functionalized polymers to model hepatic conjugation .

Q. How do genetic polymorphisms in UGT1A1 influence this compound formation in hepatic disorders?

- Gilbert’s syndrome : Genotype patients for UGT1A1*28 promoter variants (TA repeats); correlate with reduced BMG/BDG ratios via HPLC .

- Knockout models : Use CRISPR-edited hepatocytes to study UGT1A1 dysfunction and compensatory pathways (e.g., β-glucuronidase activity) .

Q. What factors explain discrepancies between in vitro and in vivo bilirubin conjugation kinetics?

- Compartmentalization : In vivo, plasma membrane enzymes (e.g., dismutases) convert BMG to BDG, unlike microsome-only in vitro systems .

- Cofactor availability : Depletion of UDPGA in isolated hepatocytes reduces conjugation rates; supplement with UDPGA regenerating systems .

Q. How does bilirubin interfere with biochemical assays, and what mitigation strategies improve accuracy?

- Spectral interference : Bilirubin absorbs at 405–480 nm, confounding colorimetric assays (e.g., acid phosphatase). Use alternative substrates (e.g., 4-nitrophenyl phosphate) or dual-wavelength correction .

- Protein binding : Bilirubin binds albumin, altering free analyte levels. Pre-treat samples with charcoal or use equilibrium dialysis .

Q. What evolutionary mechanisms explain the diversity of bilirubin conjugation pathways across species?

- Comparative studies : Analyze liverworts (e.g., Physcomitrella) and mammals to trace UGT1A1 gene evolution. Anionic sidechains in primitive XyGs suggest early roles in detoxification .

- Gene duplication : Vertebrate-specific UGT1A subfamily expansion correlates with increased bilirubin complexity .

Q. Methodological Considerations

- Table 1 : Common interferences of bilirubin in clinical assays .

| Analyte | Interference Mechanism | Mitigation Strategy |

|---|---|---|

| Creatinine | Spectral overlap at 505 nm | Enzymatic (creatinase) methods |

| Glucose | Oxidase enzyme inhibition | Hexokinase/glucose-6-phosphate |

| Acid Phosphatase | Azo-adduct formation with FastRed | Use 4-nitrophenyl phosphate |

| Enzyme | Localization | Function |

|---|---|---|

| UDP-glucose dehydrogenase | Cytosol | Synthesizes UDPGA |

| UGT1A1 | Microsomes | Conjugates bilirubin |

| Bilirubin dismutase | Plasma membrane | Converts BMG to BDG |

Eigenschaften

Molekularformel |

C39H44N4O12 |

|---|---|

Molekulargewicht |

760.8 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6S)-6-[3-[2-[[3-(2-carboxyethyl)-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C39H44N4O12/c1-7-20-19(6)36(50)43-27(20)14-25-18(5)23(10-12-31(46)54-39-34(49)32(47)33(48)35(55-39)38(52)53)29(41-25)15-28-22(9-11-30(44)45)17(4)24(40-28)13-26-16(3)21(8-2)37(51)42-26/h7-8,13-14,32-35,39-41,47-49H,1-2,9-12,15H2,3-6H3,(H,42,51)(H,43,50)(H,44,45)(H,52,53)/b26-13+,27-14+/t32-,33-,34+,35-,39+/m0/s1 |

InChI-Schlüssel |

ARBDURHEPGRPSR-GEADQAOESA-N |

SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C=C5C(=C(C(=O)N5)C=C)C |

Isomerische SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)/C=C/5\C(=C(C(=O)N5)C=C)C |

Kanonische SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C=C5C(=C(C(=O)N5)C=C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.